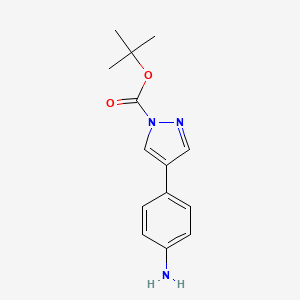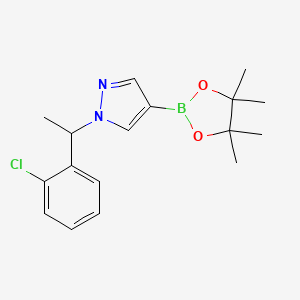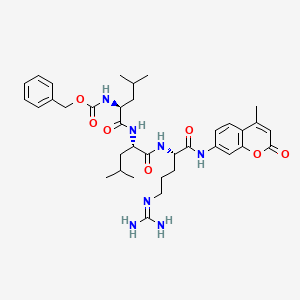
4-(Trifluoromethoxy)biphenyl-2-amine
Vue d'ensemble
Description
4-(Trifluoromethoxy)biphenyl-2-amine, also known as TFB, is an organic compound that belongs to the class of biphenylamine compounds. It has a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)biphenyl-2-amine consists of a biphenyl core with a trifluoromethoxy group (-OCF3) attached to one of the phenyl rings and an amine group (-NH2) attached to the other phenyl ring .Applications De Recherche Scientifique
Catalyst in Dehydrative Amidation
4-(Trifluoromethoxy)biphenyl-2-amine plays a role in catalysis, particularly in dehydrative amidation processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be highly effective for dehydrative amidation between carboxylic acids and amines, with ortho-substituents playing a crucial role in the acceleration of the amidation process. This is significant for applications like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Palladium-Catalyzed Amination
It has been used in palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Ligands derived from compounds including o-biphenyl structures have shown high efficiency in catalyzing these reactions, which are vital in various chemical syntheses (Wolfe et al., 2000).
Synthesis and Characterization of Polyimides
In the field of polymer science, this compound contributes to the synthesis and characterization of hyperbranched polyimides. For example, hyperbranched polyimides involving tris(4-aminophenyl)amine and dianhydride monomers have been developed, which are relevant for applications like gas separation (Fang, Kita, & Okamoto, 2000).
Applications in Organic Light-Emitting Diodes
The compound has been explored in the development of bipolar molecules for organic light-emitting diodes (OLEDs). Such research focuses on enhancing thermal stability and improving performance in OLEDs through the synthesis of molecules with specific structural features (Ge et al., 2008).
Applications in Electroluminescence and Photovoltaics
Further, its derivatives have been studied for their potential in electroluminescence and photovoltaic applications. Research in this area includes exploring the properties of star-shaped polymers for RGB emission, which could lead to advancements in display technology and solar cells (Liu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNXUQAOURRLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)


![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)
